3-Hydroxyphthalic acid
Overview
Description
Mechanism of Action
Target of Action
3-Hydroxyphthalic acid, when modified as 3HP-β-LG, has been shown to be an effective inhibitor of SARS-CoV-2 infection . The primary target of this compound is the SARS-CoV-2 virus itself, specifically the SARS-CoV-2 pseudovirus (PsV) and its variants .
Mode of Action
The compound interacts with the SARS-CoV-2 virus by inhibiting its ability to infect cells .
Biochemical Pathways
It is known that the compound can inhibit sars-cov-2 psv infection in a variety of cell types, including 293t/ace2 cells and vero-e6 cells . This suggests that the compound may affect a variety of biochemical pathways related to viral infection.
Pharmacokinetics
It is known that the compound, when used as an intranasal formulation, has been safely used in clinics since 2013 to block hpv infection . This suggests that the compound has good bioavailability and is well-tolerated in humans.
Result of Action
The primary result of the action of this compound is the inhibition of SARS-CoV-2 PsV infection . This results in a decrease in the ability of the virus to infect cells and cause disease. The compound is also effective against various SARS-CoV-2 variants, suggesting that it may have broad-spectrum antiviral activity .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. It is known that the compound has been safely used in a clinical setting, suggesting that it is stable and effective under a variety of conditions .
Biochemical Analysis
Biochemical Properties
3-Hydroxyphthalic acid plays a significant role in biochemical reactions, particularly in the modification of proteins. One notable interaction is with bovine beta-lactoglobulin, where this compound modifies the protein to form 3-Hydroxyphthalic anhydride-modified beta-lactoglobulin. This modified protein exhibits antiviral properties, inhibiting the entry of viruses such as human papillomavirus into host cells . The interaction between this compound and proteins involves the formation of covalent bonds, which can alter the protein’s structure and function.
Cellular Effects
This compound has been shown to influence various cellular processes. For instance, the modified form of beta-lactoglobulin, created using this compound, can inhibit viral infections in different cell types, including lung epithelial cells and Vero-E6 cells . This inhibition is achieved without causing cytotoxicity, indicating that this compound-modified proteins can be safely used in cellular environments. Additionally, this compound can affect cell signaling pathways and gene expression by modifying proteins that play crucial roles in these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with proteins, leading to structural modifications. For example, this compound-modified beta-lactoglobulin binds to the positively charged regions of the human papillomavirus L1 protein, preventing the virus from attaching to host cell receptors This competitive inhibition is a key aspect of the antiviral activity of this compound-modified proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the stability of this compound-modified proteins, such as beta-lactoglobulin, remains consistent over extended periods, maintaining their antiviral properties . The degradation of this compound itself can occur, potentially affecting its long-term efficacy. In vitro studies have demonstrated that this compound-modified proteins retain their activity for several days, while in vivo studies suggest that the compound’s effects can persist for weeks.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, this compound-modified proteins exhibit potent antiviral activity without causing adverse effects . At higher doses, there may be potential toxic effects, although these are generally minimal. Studies have shown that the threshold for toxicity is relatively high, making this compound a promising candidate for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as hydroxylases and dehydrogenases, which facilitate its conversion into other compounds . The metabolic flux of this compound can influence the levels of various metabolites, potentially affecting cellular metabolism. Additionally, this compound can interact with cofactors such as coenzyme A, further integrating into metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its solubility and affinity for different cellular components.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. Studies have shown that this compound-modified proteins can localize to various cellular compartments, including the endoplasmic reticulum and cytoplasm . This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles. The activity of this compound can be modulated by its subcellular localization, affecting its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxyphthalic acid can be synthesized through several methods. One common method involves the reaction of 3-halophthalic acid with an alkali metal bicarbonate in the presence of a phase-transfer catalyst in an inert solvent . Another method includes the heat treatment of 3-bromophthalic acid with caustic alkali in the presence of a copper catalyst . Additionally, 2-oxo-2,5-dihydrofuran can react with pivaloyl chloride in the presence of triethylamine to form an intermediate, which is then treated with maleic anhydride and sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of anhydrous 3-halophthalic acid as a starting material. This compound is reacted with an alkali metal bicarbonate in the presence of a phase-transfer catalyst, which facilitates the reaction in an inert solvent . This method is advantageous for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyphthalic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of phthalic acid.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid.
Reduction: 3-hydroxyphthalic alcohol.
Substitution: Various substituted phthalic acids depending on the reagents used.
Scientific Research Applications
3-Hydroxyphthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
3-Hydroxyphthalic acid can be compared with other similar compounds, such as:
3,6-Dihydroxyphthalic acid: Contains an additional hydroxyl group, which may alter its reactivity and applications.
4-Hydroxyphthalic acid: The hydroxyl group is positioned differently on the benzene ring, affecting its chemical properties.
3-Methoxyphthalic acid:
This compound is unique due to its specific hydroxyl group positioning, which influences its reactivity and makes it suitable for specific applications in antiviral research and industrial resin production.
Properties
IUPAC Name |
3-hydroxyphthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUOZFHYBCRUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208848 | |
Record name | 3-Hydroxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
601-97-8 | |
Record name | 3-Hydroxyphthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyphthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyphthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyphthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyphthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.102 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8LUD5V352 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Hydroxyphthalic acid is produced as a secondary metabolite by certain fungi, notably Penicillium islandicum. During its growth, P. islandicum causes a significant drop in the culture medium's pH, reaching its most acidic point when anthraquinone pigments are formed. [, ] This observation led to the discovery of this compound in the culture medium, suggesting a link between the acid and pigment biosynthesis. [, ]
A: this compound is suggested to be an intermediate in the biosynthesis of anthraquinone pigments in P. islandicum. [] This is supported by the observation that a UV-mutant strain of P. islandicum produces larger quantities of this compound compared to the wild-type strain. [] Additionally, labeled acetate can be incorporated into this compound, aligning with the acetate theory of biosynthesis. []
A: this compound can be synthesized through various methods. One approach involves a Diels-Alder reaction using starting materials like 3-methoxy-2-pyrone or furan derivatives. [, ] Another method utilizes anhydrous 3-halophthalic acid reacted with an alkali metal bicarbonate in the presence of a phase-transfer catalyst and an inert solvent. []
A: Yes, this compound shows potential as a tracer for diesel engine emissions. [] A study using liquid chromatography-mass spectrometry demonstrated its presence in particulate matter from diesel engines. [] This finding suggests its potential utility in environmental monitoring and source apportionment studies.
A: Various methods are used to analyze this compound. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identification and quantification in complex mixtures like atmospheric aerosols and vehicular emissions. [] This method offers high sensitivity and selectivity for analyzing trace amounts of the compound. []
A: While the provided research doesn't directly address the environmental fate of this compound, its presence in diesel engine emissions suggests potential release into the environment. [] Further studies are needed to understand its degradation pathways, persistence, and potential impact on ecosystems.
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